molecular formula C8H15NO2 B13832247 Cyclohexanecarboxamide, 1-hydroxy-2-methyl-

Cyclohexanecarboxamide, 1-hydroxy-2-methyl-

Cat. No.: B13832247
M. Wt: 157.21 g/mol
InChI Key: SQDQEBRCEDZUCC-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methylcyclohexanecarboxamide is an organic compound with a cyclohexane ring structure It features a hydroxyl group (-OH) and a carboxamide group (-CONH2) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-2-methylcyclohexanecarboxamide can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylcyclohexanecarboxamide. This reaction typically uses oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group at the desired position on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of 1-Hydroxy-2-methylcyclohexanecarboxamide may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-methylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-keto-2-methylcyclohexanecarboxamide or 1-carboxy-2-methylcyclohexanecarboxamide.

    Reduction: Formation of 1-hydroxy-2-methylcyclohexanamine.

    Substitution: Formation of 1-substituted-2-methylcyclohexanecarboxamide derivatives.

Scientific Research Applications

1-Hydroxy-2-methylcyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxycyclohexanecarboxamide: Lacks the methyl group, resulting in different chemical and biological properties.

    2-Methylcyclohexanecarboxamide: Lacks the hydroxyl group, affecting its reactivity and applications.

    1-Hydroxy-2-methylcyclohexane: Lacks the carboxamide group, leading to different chemical behavior.

Uniqueness

1-Hydroxy-2-methylcyclohexanecarboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-hydroxy-2-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C8H15NO2/c1-6-4-2-3-5-8(6,11)7(9)10/h6,11H,2-5H2,1H3,(H2,9,10)

InChI Key

SQDQEBRCEDZUCC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C(=O)N)O

Origin of Product

United States

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